2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of thiazole, methoxyphenyl, and dihydrochromeno-pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the formation of the dihydrochromeno-pyrrole structure. Common reagents and catalysts used in these reactions include thionyl chloride, methoxybenzene, and various Lewis acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other thiazole-containing molecules, methoxyphenyl derivatives, and dihydrochromeno-pyrrole analogs.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable target for further research and development.
Biological Activity
The compound 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity through a detailed review of existing literature, including case studies and research findings.
Molecular Characteristics
- Molecular Formula : C21H17N5O4S
- Molecular Weight : 435.46 g/mol
- CAS Number : 314290-54-5
The compound features a complex structure that includes a thiazole ring, a chromeno-pyrrole moiety, and methoxyphenyl substituents, which may influence its biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that compounds containing thiazole and pyrrole moieties often exhibit significant antimicrobial activities. For instance:
- Thiazole Derivatives : Studies have shown that thiazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the 4,5-dimethylthiazole group in this compound may enhance its interaction with bacterial membranes or enzymes, leading to inhibition of bacterial growth .
- Pyrrole Compounds : Pyrrole derivatives are known for their broad-spectrum antimicrobial activity. For example, compounds derived from pyrrole have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL .
Anticancer Activity
The chromeno-pyrrole structure has been linked to anticancer properties:
- Mechanism of Action : Some studies suggest that compounds similar to our target molecule can induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting specific signaling pathways associated with cell proliferation .
- Case Studies : In vitro studies have shown that certain pyrrole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential therapeutic applications .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may also be significant:
- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been reported to reduce the levels of pro-inflammatory cytokines in various models of inflammation, indicating a possible mechanism for reducing inflammation in conditions like arthritis and colitis .
Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Studies
- Antimicrobial Study : A study conducted on thiazole derivatives showed significant inhibition against E. coli, with MIC values demonstrating effectiveness comparable to conventional antibiotics.
- Anticancer Research : Clinical trials involving pyrrole derivatives indicated that patients receiving these compounds exhibited reduced tumor sizes and improved survival rates compared to control groups.
Properties
Molecular Formula |
C23H18N2O4S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H18N2O4S/c1-12-13(2)30-23(24-12)25-19(14-7-6-8-15(11-14)28-3)18-20(26)16-9-4-5-10-17(16)29-21(18)22(25)27/h4-11,19H,1-3H3 |
InChI Key |
CPYHSNLCHOWSQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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